
2-(Benzyloxyamino)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxyamino)nicotinonitrile is an organic compound with the molecular formula C13H11N3O It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxyamino)nicotinonitrile typically involves multi-component reactions. One efficient method is the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is advantageous due to its high yield and environmentally friendly conditions.
Industrial Production Methods: Industrial production methods for nicotinonitriles often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Benzyloxyamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyamino oxides, while reduction can produce benzyloxyamines .
Aplicaciones Científicas De Investigación
2-(Benzyloxyamino)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxyamino)nicotinonitrile involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt key cellular pathways, leading to therapeutic effects such as anticancer activity. Molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
Comparación Con Compuestos Similares
2-(Benzylamino)nicotinonitrile: Similar in structure but with an amino group instead of a benzyloxy group.
Furo[2,3-b]pyridine derivatives: These compounds share the nicotinonitrile core but have different substituents, leading to varied biological activities.
Uniqueness: 2-(Benzyloxyamino)nicotinonitrile is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C13H11N3O |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
2-(phenylmethoxyamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c14-9-12-7-4-8-15-13(12)16-17-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,15,16) |
Clave InChI |
OCSNYRNCQWRSGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CONC2=C(C=CC=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



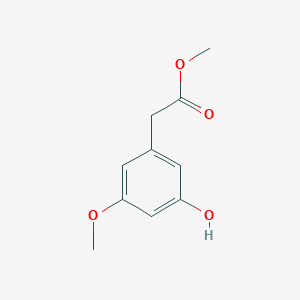
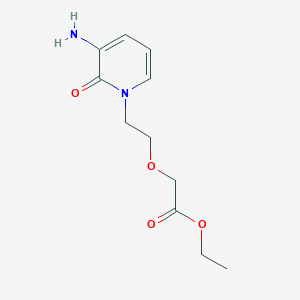
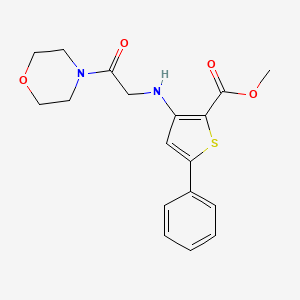
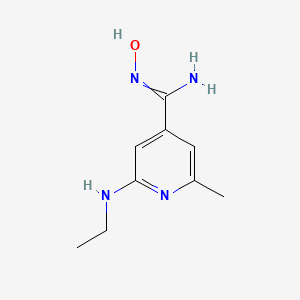
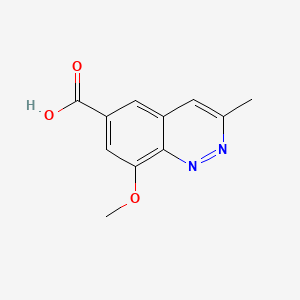
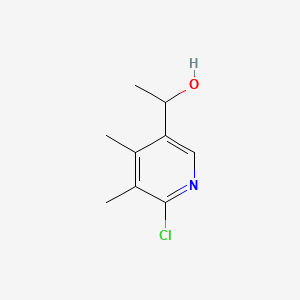
![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)
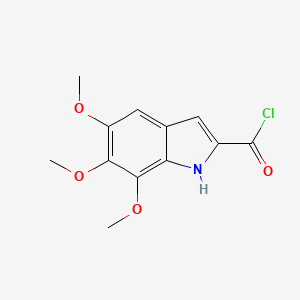

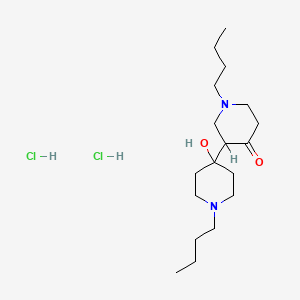
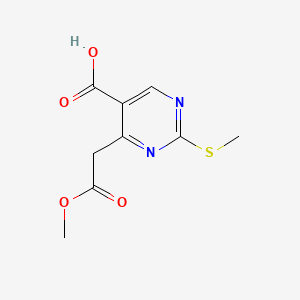
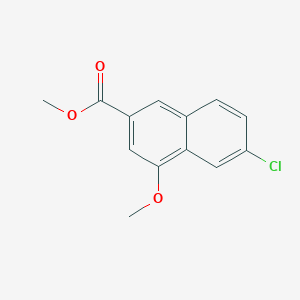
![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
